![molecular formula C16H15ClFNO3S B2780242 4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034605-38-2](/img/structure/B2780242.png)

4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

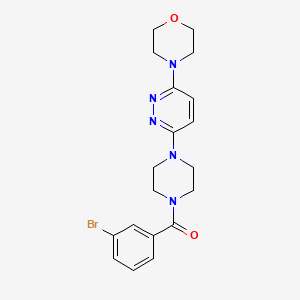

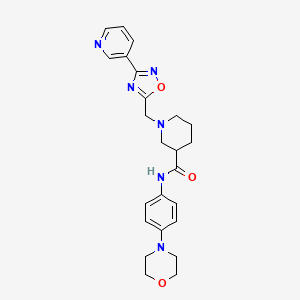

The compound “4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a complex organic molecule. It contains a seven-membered oxazepine ring, which is a heterocyclic compound containing an oxygen atom, a nitrogen atom, and five carbon atoms in a seven-membered ring structure . The molecule also contains a sulfonyl functional group attached to a 3-chloro-2-methylphenyl group, and a fluorine atom attached to the seventh position of the oxazepine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the seven-membered oxazepine ring, the sulfonyl functional group, and the halogen atoms (chlorine and fluorine). The presence of these functional groups and atoms would significantly influence the chemical properties of the molecule .Chemical Reactions Analysis

Oxazepine derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution . The presence of the sulfonyl group and halogen atoms could also make the molecule susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxazepine ring, sulfonyl group, and halogen atoms could contribute to its polarity, solubility, and reactivity .科学的研究の応用

Antibacterial and Antifungal Applications

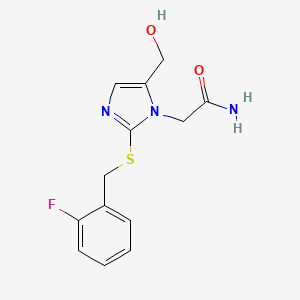

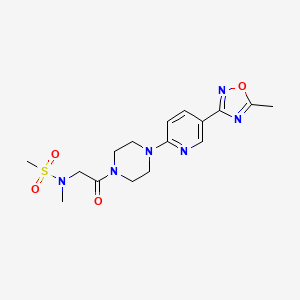

One notable application of sulfone derivatives similar to 4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is in combating bacterial infections in agriculture. For instance, sulfone derivatives containing 1,3,4-oxadiazole moieties have shown effective antibacterial activities against rice bacterial leaf blight, a disease caused by the pathogen Xanthomonas oryzae pv. oryzae (Shi et al., 2015). Similarly, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline exhibited potent antimicrobial activity, highlighting the potential of such compounds in medicinal chemistry applications, particularly as antifungal agents (Janakiramudu et al., 2017).

Carbonic Anhydrase Inhibition

The compound's structural motif has relevance in inhibiting human carbonic anhydrases, enzymes of therapeutic interest. Research demonstrates that unprotected primary sulfonamide groups facilitate the formation of polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. This showcases a dual role of the primary sulfonamide functionality in both facilitating ring construction and acting as an enzyme inhibitor (Sapegin et al., 2018).

Neuroleptic Activity

Compounds structurally related to 4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine have shown potential neuroleptic-like activity. For instance, 3-phenyl-2-piperazinyl-5H-1-benzazepines with specific substitutions have been found to possess activities comparable to chlorpromazine in inhibiting exploratory behavior, conditioned avoidance response, and self-stimulation response in studies, indicating potential as central nervous system agents (Hino et al., 1988).

Organocatalytic Asymmetric Synthesis

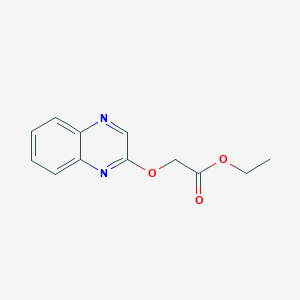

The framework of 4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine lends itself to organocatalytic reactions. A notable application is the organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, yielding cyclic amines with chiral tetrasubstituted C-F stereocenters. This process emphasizes the importance of the compound's structure in facilitating asymmetric synthesis with high yields and selectivity (Li, Lin, & Du, 2019).

作用機序

将来の方向性

特性

IUPAC Name |

4-(3-chloro-2-methylphenyl)sulfonyl-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO3S/c1-11-14(17)3-2-4-16(11)23(20,21)19-7-8-22-15-6-5-13(18)9-12(15)10-19/h2-6,9H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBZFOLEDIWXHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCOC3=C(C2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]-N-[2-(2-furyl)ethyl]propanamide](/img/structure/B2780159.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2780161.png)

![2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole](/img/structure/B2780164.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2780173.png)

![1-[4-(2-Chloropyridine-4-carbonyl)-1,4-diazepan-1-yl]-2-methylpropan-2-ol](/img/structure/B2780175.png)

![1-[5-(4-Fluorophenyl)-1H-pyrazol-3-yl]piperidin-3-amine;hydrochloride](/img/structure/B2780178.png)

![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2780181.png)

![3-bromo-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2780182.png)